molecular formula C22H24N2O3 B6936623 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide

Cat. No.: B6936623
M. Wt: 364.4 g/mol
InChI Key: JJLATKZTHBOHKM-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran ring and an oxazepane ring

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(20-16-27-21-10-5-4-9-19(20)21)23-13-18-15-24(11-6-12-26-18)14-17-7-2-1-3-8-17/h1-5,7-10,16,18H,6,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLATKZTHBOHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CNC(=O)C2=COC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the oxazepane ring may interact with proteins or enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-benzofuran-3-carboxamide is unique due to the combination of the benzofuran and oxazepane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

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